Oxazole-4-carboxamide - 23012-15-9

Oxazole-4-carboxamide

Catalog Number: EVT-357643
CAS Number: 23012-15-9
Molecular Formula: C4H4N2O2
Molecular Weight: 112.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: This involves reacting a suitable α-isocyanoacetate derivative with an acylating agent in the presence of a base []. This method allows for the introduction of various substituents at the 5-position of the oxazole ring.
  • Cyclization reactions: This approach typically involves the cyclization of N-acyl-α-benzoylglycine methyl esters, followed by ammonolysis to obtain the desired oxazole-4-carboxamide [].
  • Multi-step synthesis: More complex derivatives may require multi-step synthesis strategies involving the construction of the oxazole ring from appropriate precursors. For example, reacting 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonyl chloride with ethyl 2-amino-2-cyanoacetate, followed by a series of transformations, ultimately yields 2-beta-D-ribofuranosyl-oxazole-4-carboxamide [].
  • Auxiliary-directed palladium-catalyzed C-H activation: This method utilizes bidentate auxiliaries, like 5-methylisoxazole-3-carboxamide (MICA), to direct palladium-catalyzed activation of inert γ-C(sp(3))-H bonds in α-aminobutanoic acid derivatives []. This strategy allows for the synthesis of various γ-substituted non-natural amino acids.
Molecular Structure Analysis

Oxazole-4-carboxamide derivatives are characterized by a planar oxazole ring linked to a carboxamide group. The spatial arrangement of substituents on the oxazole ring, particularly at the 2- and 5-positions, significantly influences the biological activity of these compounds. Studies have utilized X-ray crystallography and NMR spectroscopy to determine the precise three-dimensional structure of various derivatives [, , , ]. These structural insights are crucial for understanding structure-activity relationships and guiding the design of new derivatives with improved potency and selectivity.

Chemical Reactions Analysis
  • N-alkylation: The carboxamide nitrogen can be readily alkylated to generate N-alkyl-oxazole-4-carboxamides [].
  • Hydrolysis: Oxazole-4-carboxamide esters can be hydrolyzed to the corresponding carboxylic acids under basic conditions [].
  • Copper-catalyzed cyclization: Functionalized β-(methylthio)enamides, derived from oxazolone precursors, can undergo copper-catalyzed intramolecular cyclization to yield 2-phenyl-4,5-substituted oxazoles [].
  • Lipid peroxide-mediated epoxidation and rearrangement: In a specific case, a pyrazinone-carboxamide derivative containing an oxazole-4-carboxamide moiety underwent epoxidation by lipid peroxides, followed by a rearrangement to form a five-membered oxazole derivative [, ].
Mechanism of Action
  • Glycogen synthase kinase-3 (GSK-3) inhibition: Certain derivatives act as potent and selective GSK-3 inhibitors, interfering with the phosphorylation of downstream targets like tau protein and modulating cellular processes involved in various diseases [, , , ].
  • Phosphodiesterase 4 (PDE4) inhibition: Some derivatives exhibit inhibitory activity against PDE4 enzymes, leading to reduced TNF-α production and potential therapeutic benefits for inflammatory diseases [].
  • Plasmodium falciparum hexose transporter (PfHT) inhibition: Specific derivatives can directly bind to PfHT and block glucose uptake, offering a potential target for antimalarial drug development [].
  • Apoptosis induction: Certain 2-phenyl-oxazole-4-carboxamide derivatives have demonstrated potent apoptosis-inducing activity [].
Applications
  • Drug discovery: Derivatives have been investigated for their potential in treating a range of diseases, including Alzheimer's disease [, , , ], cancer [, ], malaria [], inflammation [], and autoimmune disorders [].

2-beta-D-ribofuranosyloxazole-4-carboxamide (Oxazofurin)

Compound Description: Oxazofurin is a nucleoside analog of the antitumor and antiviral compound Tiazofurin. It was synthesized [] as an analog of Tiazofurin, aiming to achieve similar antitumor and antiviral activity. Oxazofurin demonstrated cytotoxic activity against B16 murine melanoma cells in culture [].

5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxamide

Compound Description: This compound was one of several 5-substituted oxazole-4-carboxylic acid derivatives synthesized and evaluated for their inhibitory activity on blood platelet aggregation. It emerged as the most potent compound in ex vivo tests, displaying inhibitory activity comparable to aspirin [].

N-(1-((5-Acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide

Compound Description: This compound served as the starting point for a structure-activity relationship (SAR) study aimed at developing selective orexin 2 receptor antagonists (2-SORA) []. While initially identified as a hit in a high-throughput screening campaign for an unrelated GPCR agonist program, this compound exhibited promising activity as an OX2R antagonist.

N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide

Compound Description: This compound is a potent, brain-penetrant, and orally active 2-SORA that emerged from the SAR optimization of the initial hit compound (N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide) []. It exhibited significant efficacy in a sleep model in rats, comparable to the clinically investigated drug Seltorexant.

KWLZ-9e

Compound Description: This compound represents a hybrid molecule combining features of both Oxazole-4-carboxamide and Butylated Hydroxytoluene (BHT) []. It was designed to target multiple pathways implicated in Alzheimer's disease, including GSK-3β inhibition and antioxidant effects. KWLZ-9e exhibited potent inhibition of GSK-3β and displayed neuroprotective effects in vitro and in vivo models of Alzheimer's disease [].

3-{2-[(2-Methyl-2-propanyl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-4-carboxamide (SHAZ-i)

Compound Description: SHAZ-i was identified through high-throughput virtual screening as a potential inhibitor of the PLK-1-Polo-Box Domain []. Computational studies suggest that it interacts favorably with the target protein's trimodular 'Y'-pocket.

Relevance: PF-367 highlights the potential of oxazole-4-carboxamide derivatives for achieving high potency and selectivity for GSK-3. The compound's structure-activity relationship study revealed that its potency and selectivity stem from strong cation-π interactions with an arginine residue in the ATP-binding site of GSK-3β []. This information can guide further development of oxazole-4-carboxamide-based GSK-3 inhibitors with improved pharmacokinetic properties.

[¹¹C]OCM-44

Compound Description: This compound is a radiolabeled analog of a first-generation oxazole-4-carboxamide-based GSK-3 inhibitor []. It demonstrated selective and specific target engagement in vitro, regardless of the GSK-3 activation state.

OCM-51

Compound Description: OCM-51 is a highly potent and selective GSK-3β inhibitor, identified through structure-activity relationship studies of oxazole-4-carboxamide derivatives []. It exhibited greater than 10-fold selectivity for GSK-3β over GSK-3α and effectively inhibited CRMP2 T514 and tau phosphorylation in cells.

Properties

CAS Number

23012-15-9

Product Name

Oxazole-4-carboxamide

IUPAC Name

1,3-oxazole-4-carboxamide

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)

InChI Key

VAELWSLNTRVXQS-UHFFFAOYSA-N

SMILES

C1=C(N=CO1)C(=O)N

Canonical SMILES

C1=C(N=CO1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.